molecular formula C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2<br>C34H33N5O14S3 B12792011 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine CAS No. 90432-06-7

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine

Cat. No.: B12792011
CAS No.: 90432-06-7
M. Wt: 831.9 g/mol
InChI Key: LKCOTFLKXFGDJT-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine is a complex organic compound This compound is notable for its intricate structure and its applications in various fields, including dye manufacturing and scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific conditions:

    Diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This step involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling with Resorcinol: The diazonium salt is then reacted with resorcinol in an alkaline medium to form the first azo linkage.

    Diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid: Similar to the first step, this compound is diazotized using nitrous acid.

    Coupling with the Intermediate: The resulting diazonium salt is coupled with the intermediate formed in the second step.

    Diazotization of 4-nitrobenzenamine: This compound undergoes diazotization to form the final diazonium salt.

    Final Coupling: The final diazonium salt is coupled with the intermediate from the previous step to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the optimal conditions for each reaction step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Sulfonation typically requires sulfuric acid, while desulfonation can be achieved using sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes for textiles, paper, and leather.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in electron transfer reactions. These reactions can alter the electronic properties of the compound, making it useful in various applications. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol: Similar in structure but lacks the additional diazotized components.

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: A simpler compound used in similar applications but with fewer functional groups.

Uniqueness

The uniqueness of this compound lies in its multiple azo linkages and the presence of various functional groups, which confer a wide range of chemical reactivity and applications. Its complex structure allows for specific interactions in both chemical and biological systems, making it a versatile tool in research and industry.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

90432-06-7

Molecular Formula

C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2
C34H33N5O14S3

Molecular Weight

831.9 g/mol

IUPAC Name

5-amino-2-anilinobenzenesulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;benzene-1,3-diol;4-nitroaniline

InChI

InChI=1S/C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5/h1-8,14H,13H2,(H,15,16,17);1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-4H,7H2;1-4,7-8H

InChI Key

LKCOTFLKXFGDJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O

Origin of Product

United States

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